(3E)-4-(3-Hydroxyphenyl)-3-buten-2-one

Stereochemistry Procurement Specification Structure-Activity Relationship

Struggling with unreproducible HPPD SAR due to stereochemical ambiguity? (3E)-4-(3-Hydroxyphenyl)-3-buten-2-one (CAS 22214-29-5) is the strictly E-configured meta-hydroxy isomer, eliminating isomer mixture artifacts. • Defined E-geometry ensures consistent Michael acceptor reactivity & biological outcomes. • IC50 90 nM against pig liver HPPD, 1.22-fold advantage over analogs. • Supplied with HPLC, MS, ¹H-NMR, and COA for GLP-compliant documentation. Batch-to-batch consistency verified; ready for global dispatch.

Molecular Formula C10H10O2
Molecular Weight 162.18 g/mol
CAS No. 22214-29-5
Cat. No. B030472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3E)-4-(3-Hydroxyphenyl)-3-buten-2-one
CAS22214-29-5
Synonyms(3E)-4-(m-Hydroxyphenyl)-3-buten-2-one
Molecular FormulaC10H10O2
Molecular Weight162.18 g/mol
Structural Identifiers
SMILESCC(=O)C=CC1=CC(=CC=C1)O
InChIInChI=1S/C10H10O2/c1-8(11)5-6-9-3-2-4-10(12)7-9/h2-7,12H,1H3/b6-5+
InChIKeyBQQMTVHCRIOEDO-AATRIKPKSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3E)-4-(3-Hydroxyphenyl)-3-buten-2-one: Compound Overview


(3E)-4-(3-Hydroxyphenyl)-3-buten-2-one (CAS 22214-29-5) is a stereochemically defined α,β-unsaturated ketone featuring an E-configuration double bond and a meta-hydroxyphenyl substituent [1]. With molecular formula C10H10O2, molecular weight 162.18 g/mol, calculated XLogP3 of 1.9, and topological polar surface area (TPSA) of 37.3 Ų, this compound belongs to the hydroxybenzalacetone class and serves as a versatile intermediate for Michael additions, cyclizations, and further functionalization via its phenolic hydroxyl group [2]. Its well-defined E-configuration distinguishes it from stereochemically undefined or Z-isomer preparations and ensures consistent performance in synthetic pathways and biological assays .

Stereochemically defined E‑configuration supports reproducible SAR
Meta‑hydroxyphenyl group provides distinct hydrogen‑bonding geometry
Versatile α,β‑unsaturated ketone for Michael additions and cyclizations

Why Generic Substitution Fails: Stereochemistry & Positional Isomerism


Hydroxybenzalacetones exhibit substituent-dependent and stereochemistry-dependent biological activities that preclude generic substitution. The hydroxyl group position (ortho-, meta-, para-) fundamentally alters electronic properties and hydrogen-bonding capabilities; QSAR analyses of hydroxybenzalacetone series demonstrate that the energy of the highest occupied molecular orbital (E(HOMO)) and frontier electron densities on the phenolic oxygen atom correlate strongly with antioxidant potency, and substituents with more electron-donating character increase protective effects against oxidative stress [1]. Furthermore, the E-configuration defined by the (3E) designation in CAS 22214-29-5 is not guaranteed in stereochemically undefined preparations (e.g., CAS 20511-03-9), and Z-isomers exhibit different molecular geometries, receptor binding conformations, and potentially divergent biological outcomes [2]. Procurement of the precisely defined (3E)-meta-hydroxy isomer is therefore non-negotiable for reproducible research outcomes and comparative structure-activity relationship studies.

Stereochemical ambiguity
Undefined E/Z mixtures may shift molecular geometry, altering receptor interactions and assay reproducibility.
Positional isomer mismatch
Ortho‑ or para‑hydroxy analogs exhibit distinct hydrogen‑bonding patterns and bioactivity profiles; direct interchange is not supported.

Head-to-Head Comparative Evidence


Stereochemical Definition: E-Configuration vs. Undefined

CAS 22214-29-5 specifies the (3E) stereoisomer with defined E-configuration at the double bond, whereas CAS 20511-03-9 (4-(3-hydroxyphenyl)-3-buten-2-one) is registered without stereochemical specification, containing a mixture of E- and Z-isomers or undefined stereochemistry [1]. The computational descriptors quantify this difference: CAS 22214-29-5 has a defined bond stereocenter count of 1 and undefined bond stereocenter count of 0; CAS 20511-03-9 has a defined bond stereocenter count of 0 and undefined bond stereocenter count of 1, confirming stereochemical ambiguity in the latter [2]. The E-isomer possesses a distinct InChIKey (BQQMTVHCRIOEDO-AATRIKPKSA-N) that unambiguously identifies the trans geometry .

Stereochemical definition
Head‑to‑head
Defined stereocenter: 1 vs 0; undefined: 0 vs 1
E‑configuration is verifiable for reproducible SAR
CAS 20511‑03‑9 lacks stereochemical assignment
Stereochemistry Procurement Specification Structure-Activity Relationship Reproducibility

Meta vs. Ortho Hydroxy: iNOS Inhibition in Macrophages

The ortho-hydroxy positional analog (3E)-4-(2-hydroxyphenyl)but-3-en-2-one (HPB) demonstrated inhibition of lipopolysaccharide (LPS)-induced nitric oxide (NO) generation in RAW 264.7 macrophages via a mechanism not involving direct iNOS enzyme inhibition, as reported in pharmacological studies [1]. While quantitative NO reduction values for the meta-hydroxy isomer (CAS 22214-29-5) in this specific macrophage model are not available in the public domain, the documented differential mechanism establishes that hydroxyl group position (ortho- vs. meta-) yields distinct biological outcomes in the same assay system. The meta-hydroxy configuration of CAS 22214-29-5 provides distinct hydrogen-bonding geometry and electronic distribution compared to the ortho-hydroxy analog, with potential implications for target engagement and downstream signaling pathways [2].

Positional isomer activity
Context‑dependent
Ortho‑isomer inhibited NO generation; meta‑isomer profile not fully characterized in this model
Hydroxyl position alters biological outcome
Limited public data for meta isomer in RAW 264.7 assay
Anti-inflammatory Activity Nitric Oxide Synthase Positional Isomerism Macrophage Assay

Meta-Hydroxy Substitution in HPPD Inhibition

The meta-hydroxybenzalacetone scaffold represented by CAS 22214-29-5 demonstrates measurable inhibitory activity against 4-hydroxyphenylpyruvate dioxygenase (HPPD) from pig liver, with an IC50 value of 90 nM reported in BindingDB [1]. This represents an approximately 1.22-fold higher potency compared to a structurally related analog (BDBM50403932) which exhibits an IC50 of 110 nM against the same HPPD enzyme under comparable assay conditions using 4-hydroxyphenylpyruvic acid as substrate [2]. The meta-hydroxy substitution pattern and the specific substitution profile of CAS 22214-29-5 contribute to this enhanced potency profile, providing a defined reference point for structure-activity relationship (SAR) studies of HPPD inhibitors.

HPPD inhibition
Reported
IC50 = 90 nM
Supports HPPD enzyme assay context
Pig liver HPPD; 4‑HPPA substrate
HPPD Inhibition Enzyme Assay Meta-Hydroxy Advantage IC50 Comparison

Claisen-Schmidt Condensation: Yield and E-Stereoselectivity

The synthesis of (3E)-4-(3-Hydroxyphenyl)-3-buten-2-one via Claisen-Schmidt condensation between 3-hydroxybenzaldehyde and acetone demonstrates variable yields ranging from 47.53% to 78% depending on reaction conditions and purification methods, with high stereoselectivity for the E-configuration [1]. In one protocol using ethanol/aquadest solvent with NaOH catalyst and stirring for 3 hours on an ice bath followed by recrystallization from methanol, a yield of 47.53% was obtained with melting point 102°C-104°C [2]. An optimized 2023 protocol reported in Organic Letters achieved 78% yield using a scalable Claisen-Schmidt condensation route with high stereoselectivity for the E-isomer, representing a significant improvement suitable for multi-gram scale production [3]. In contrast, analogous cross-aldol condensation protocols for 3-hydroxybenzalacetone reported yields of 50.62%, demonstrating that optimization of base, solvent, and temperature conditions can substantially improve synthetic efficiency [4].

Synthesis yield
Reported
47.5–78% yield reported; optimized route: 78%
Supports scalable procurement with high E‑selectivity
Claisen‑Schmidt condensation; variable conditions
Synthetic Chemistry Claisen-Schmidt Condensation Process Scalability Stereoselectivity

Analytical Characterization: Spectroscopic and Chromatographic Data

CAS 22214-29-5 is supplied with comprehensive analytical characterization including Certificate of Analysis (COA), HPLC/GC purity determination, mass spectrometry (MS), and ¹H-NMR spectroscopy data [1]. The compound's well-defined stereochemistry (E-configuration) is confirmed by its unique InChIKey (BQQMTVHCRIOEDO-AATRIKPKSA-N) and SMILES notation (CC(=O)/C=C/C1=CC(=CC=C1)O) that explicitly specifies the trans double-bond geometry [2]. Computational descriptors including exact mass (162.068079557 Da), XLogP3 (1.9), TPSA (37.3 Ų), and defined bond stereocenter count (1) provide additional quality metrics for batch-to-batch consistency verification [3]. In contrast, stereochemically undefined preparations such as CAS 20511-03-9 lack definitive stereochemical characterization, with undefined bond stereocenter count of 1, precluding rigorous batch qualification [4].

Analytical documentation
Head‑to‑head
COA, HPLC, MS, ¹H‑NMR; unique InChIKey confirms E‑geometry
Verifiable stereochemical identity for batch consistency
Undefined preparations lack stereochemical verification
Analytical Chemistry Quality Control NMR Spectroscopy MS Characterization

Application Scenarios


SAR Studies of HPPD Inhibitors with Defined Stereochemistry

CAS 22214-29-5 demonstrates an IC50 of 90 nM against pig liver 4-hydroxyphenylpyruvate dioxygenase (HPPD), representing a 1.22-fold potency advantage over structurally related analogs [1]. The defined E-configuration and meta-hydroxy substitution pattern provide an unambiguous reference point for SAR studies of HPPD inhibitors. Procurement of this stereochemically defined compound ensures that observed activity differences are attributable to structural modifications rather than stereochemical ambiguity [2].

Michael Addition and Cyclization with α,β-Unsaturated Ketone

The α,β-unsaturated ketone moiety of CAS 22214-29-5 serves as a versatile electrophilic Michael acceptor, while the phenolic hydroxyl group offers a site for further functionalization [1]. The optimized 78% yield Claisen-Schmidt condensation protocol reported in Organic Letters (2023) provides a scalable synthetic route with high E-stereoselectivity [2]. This compound is suitable for methodology development involving conjugate additions, cycloadditions, and heterocycle construction where stereochemical fidelity of the α,β-unsaturated system is critical [3].

Antioxidant Screening: Substituent-Dependent Radical Scavenging

Hydroxybenzalacetones including the meta-hydroxy scaffold represented by CAS 22214-29-5 have been demonstrated to be more effective than the water-soluble vitamin E analog Trolox in inhibiting peroxynitrite-induced lipid peroxidation in red blood cell membrane systems [1]. QSAR analyses confirm that antioxidant activity correlates with electron-donating substituent parameters (sigma+) and HOMO energy levels [2]. CAS 22214-29-5 serves as the meta-hydroxy reference compound for comparative antioxidant screening panels investigating the positional effects of hydroxyl substitution (ortho vs. meta vs. para) on free radical scavenging efficacy [3].

Quality-Controlled Procurement with Full Analytical Documentation

CAS 22214-29-5 is available with comprehensive analytical characterization including Certificate of Analysis (COA), HPLC purity determination, MS, and ¹H-NMR spectroscopy data [1]. The defined bond stereocenter count of 1 and unique InChIKey (BQQMTVHCRIOEDO-AATRIKPKSA-N) provide verifiable stereochemical identity, unlike stereochemically undefined preparations [2]. This documentation package supports GLP-compliant research, publication-ready data reporting, and batch-to-batch consistency verification in academic, pharmaceutical, and CRO settings [3].

Application
Selection Property
Validation Focus
HPPD inhibitor SAR studies
Stereochemically defined E‑configuration and meta‑hydroxy substitution
HPPD enzyme inhibition assay reproducibility
Synthetic methodology development
α,β‑Unsaturated ketone electrophile with defined E‑geometry
Stereochemical fidelity in conjugate additions and cyclizations
Comparative antioxidant screening
Meta‑hydroxyphenyl positional reference compound
Position‑dependent radical scavenging SAR interpretation
Documentation‑driven procurement
Comprehensive analytical package with stereochemical verification
Batch‑to‑batch consistency and publication‑ready data reporting

Technical Documentation Hub

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32 linked technical documents
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